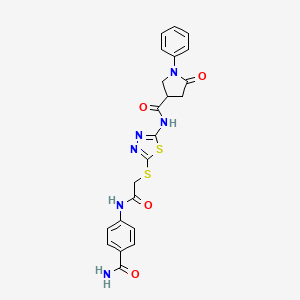
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O4S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant biological activity. The structure incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O4S2 |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 872594-70-2 |
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activities. Studies indicate that derivatives of thiadiazole exhibit significant inhibitory effects against various bacterial strains:
- Gram-positive bacteria : High activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Notable efficacy against Escherichia coli and Pseudomonas aeruginosa.
For instance, a study found that certain 2-amino-1,3,4-thiadiazoles showed minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against fungal strains like Aspergillus niger, outperforming standard antifungal agents such as itraconazole (MIC = 47.5 μg/mL) .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit specific pathways involved in inflammation. Research has shown that thiadiazole derivatives can modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses .
Anticancer Potential
The anticancer activity of this compound is supported by its interaction with various molecular targets involved in cancer progression. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, compounds with the thiadiazole ring have been reported to exhibit cytotoxic effects on human cancer cell lines .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, leading to altered cellular functions and responses .
Case Studies
- Antimicrobial Efficacy : A study conducted by Padmavathi et al. highlighted the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited significant antibacterial properties comparable to established antibiotics .
- Anti-inflammatory Mechanisms : Research published in the "Journal of Medicinal Chemistry" detailed how certain thiadiazole derivatives reduced inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
- Anticancer Activity : A recent investigation into the cytotoxic effects of thiadiazole compounds on human cancer cell lines revealed promising results, indicating that these compounds could serve as lead candidates for further drug development in oncology .
Eigenschaften
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S2/c23-19(31)13-6-8-15(9-7-13)24-17(29)12-33-22-27-26-21(34-22)25-20(32)14-10-18(30)28(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H2,23,31)(H,24,29)(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDQSSADBXKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














